molecular formula C25H19ClN4O3 B11485998 3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid

3-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-3-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoic acid

Cat. No.: B11485998
M. Wt: 458.9 g/mol
InChI Key: OSMTZMRRCUCPOX-UHFFFAOYSA-N
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Description

3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyridinyl group, and a diazepine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID typically involves multi-step organic reactions. The process starts with the preparation of the core diazepine ring, followed by the introduction of the chlorophenyl and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-CHLOROPHENYL)-8-OXO-6-(PYRIDIN-3-YL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-7-YL]BENZOIC ACID is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-8-oxo-6-pyridin-3-yl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-7-yl]benzoic acid

InChI

InChI=1S/C25H19ClN4O3/c26-18-8-6-15(7-9-18)21-20-22(29-12-11-28-21)24(31)30(23(20)17-4-2-10-27-14-17)19-5-1-3-16(13-19)25(32)33/h1-10,13-14,23,29H,11-12H2,(H,32,33)

InChI Key

OSMTZMRRCUCPOX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C(N1)C(=O)N(C2C3=CN=CC=C3)C4=CC=CC(=C4)C(=O)O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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